Cas no 171752-56-0 (Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-)

Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)- structure
171752-56-0 structure
Product Name:Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-
CAS-nummer:171752-56-0
MF:C22H25NO4S
MW:399.503205060959
CID:142499
PubChem ID:176876
Update Time:2025-04-19

Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[f]thieno[2,3-c]quinoline-9,10-diol,4,5,5a,6,7,11b-hexahydro-2-propyl-, 9,10-diacetate, (5aR,11bS)-
    • Adrogolide
    • (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol Diacetate (Ester)
    • (5aR-trans)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo[f]thieno[2,3-c]quinoline-9,10-diol Diacetate (Ester)
    • Adrogolide [INN]
    • 171752-56-0
    • (5aR,11bS)-2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate
    • SCHEMBL50927
    • Q27294442
    • (5aR, 11bS) 4,5,5a,6,7,11b-Hexahydro-2-propylbenzo(f)thienol(2,3c)quinoline-9,10-diol diacetate (ester)
    • [(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate
    • YC3281G42A
    • UNII-YC3281G42A
    • NS00122975
    • (5aR,11bS)-4,5,5a,6,7,11b-Hexahydro-2-propylbenzo(f)thienol(2,3-c)quinoline-9,10-diol diacetate (ester)
    • CHEMBL2104655
    • DTXSID30169159
    • BENZO(F)THIENO(2,3-C)QUINOLINE-9,10-DIOL, 4,5,5A,6,7,11B-HEXAHYDRO-2-PROPYL-, DIACETATE (ESTER), (5AR-TRANS)-
    • Inchi: 1S/C22H25NO4S/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18/h8-10,18,22-23H,4-7,11H2,1-3H3/t18-,22+/m1/s1
    • InChI-sleutel: KTEBZVJGMARTOQ-GCJKJVERSA-N
    • LACHT: S1C(CCC)=CC2=C1CN[C@@H]1CCC3C=C(C(=CC=3[C@H]12)OC(C)=O)OC(C)=O

Berekende eigenschappen

  • Exacte massa: 399.15055
  • Monoisotopische massa: 399.15
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 6
  • Complexiteit: 599
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 92.9Ų

Experimentele eigenschappen

  • Dichtheid: 1.217
  • Kookpunt: 538.7°C at 760 mmHg
  • Vlampunt: 279.6°C
  • Brekindex: 1.577
  • PSA: 64.63
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.